Salviasperanol

Description

Properties

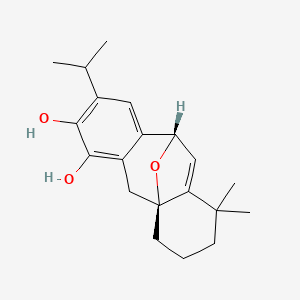

Molecular Formula |

C20H26O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(1S,9S)-12,12-dimethyl-6-propan-2-yl-16-oxatetracyclo[7.6.1.01,11.03,8]hexadeca-3,5,7,10-tetraene-4,5-diol |

InChI |

InChI=1S/C20H26O3/c1-11(2)12-8-13-14(18(22)17(12)21)10-20-7-5-6-19(3,4)16(20)9-15(13)23-20/h8-9,11,15,21-22H,5-7,10H2,1-4H3/t15-,20-/m0/s1 |

InChI Key |

VXUXNHPMVRNGFN-YWZLYKJASA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C2C[C@@]34CCCC(C3=C[C@@H](C2=C1)O4)(C)C)O)O |

Canonical SMILES |

CC(C)C1=C(C(=C2CC34CCCC(C3=CC(C2=C1)O4)(C)C)O)O |

Synonyms |

salviasperanol |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that salviasperanol exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, this compound showed notable inhibition of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Cytotoxic Effects

This compound has been evaluated for its cytotoxic properties against cancer cell lines. Notably, it has demonstrated antiproliferative activity against several human cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has shown promise in reducing inflammation. The compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis of this compound

The total synthesis of this compound has been a subject of significant research interest due to its complex structure. Various synthetic strategies have been developed:

- Cycloisomerization : One prominent method involves the cycloisomerization of alkynyl indenes using gallium chloride as a catalyst, which efficiently constructs the tricyclic core characteristic of icetexane diterpenoids .

- Asymmetric Synthesis : Researchers have also explored asymmetric synthesis routes to produce enantiomerically enriched forms of this compound, enhancing its potential biological activity .

The synthesis processes not only contribute to the understanding of this compound's structure but also facilitate the production of derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity Study

A study investigating the antimicrobial properties of this compound found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial effects comparable to established antibiotics .

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of this compound on cancer cell lines revealed an IC50 value indicating significant antiproliferative effects. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and changes in cell morphology .

Anti-inflammatory Mechanism Exploration

Research into the anti-inflammatory effects of this compound highlighted its potential to inhibit pro-inflammatory cytokines in cell culture models. This suggests that this compound could serve as a therapeutic agent for inflammatory diseases .

Summary Table of Applications

Chemical Reactions Analysis

Cyclialkylation Approach

The asymmetric synthesis of (–)-salviasperanol employs a cyclialkylation strategy using enynone precursors. Key steps include:

-

TiCl₄-mediated cyclialkylation : Enynone intermediates undergo Lewis acid-catalyzed cyclization to form the tricyclic core. For example, enynone 1.6.5 cyclizes to dienone 1.6.3 in 66% yield using TiCl₄ and ethanethiol .

-

Lindlar hydrogenation : Selective hydrogenation of alkynes to cis-alkenes precedes cyclialkylation .

Ga(III)-Catalyzed Cycloisomerization

An alternative route involves GaCl₃-catalyzed cycloisomerization of alkynyl indenes:

-

This method constructs the 6,7,6-tricyclic core efficiently (e.g., 85% yield for intermediate 4 ) .

-

Challenges include protecting group compatibility (e.g., benzyl vs. PMB ethers) .

Key Synthetic Intermediates

Intramolecular Friedel-Crafts Cyclialkylation

-

BF₃·Et₂O/EtSH system : Enables cyclization of enynones to tricyclic dienones (94% yield) .

-

Mechanism involves:

Asymmetric Reduction

-

Corey-Bakshi-Shibata (CBS) reduction : Converts ketones to chiral allylic alcohols with >95% enantiomeric excess (e.g., 1.6.3 → 1.6.10 ) .

Epoxidation and Rearrangement

-

m-CPBA epoxidation : Selectively targets the C(5),C(10)-double bond, guided by the C(1) hydroxy group .

-

Acid-catalyzed isomerization : Converts epoxide 1.6.11 to dihydrofuran 1.6.12 via oxonium ion intermediates .

Oxidative Demethylation

-

Sodium ethanethiolate : Cleaves methyl ethers to phenolic groups (e.g., dimethylsalviasperanol → this compound) .

Diels-Alder Dimerization

-

Aqueous Diels-Alder conditions : Synthetic (+)-demethylsalvicanol dimerizes to (+)-grandione, a heptacyclic diterpene .

Challenges in Deprotection

-

Benzyl vs. PMB ethers : Benzyl deprotection often reduces double bonds, whereas PMB ethers allow cleaner deprotection .

Mechanistic Insights from Computational Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Similarities: Salviasperanol and taxodione are isomeric abietane-type diterpenes, differing in regiochemistry (e.g., hydroxyl and ketone group placement) . Icetexones share the icetexane tricyclic core but feature distinct oxygenation patterns at C10 .

In contrast, Majetich’s synthesis of this compound utilized a vinyloxirane-dihydrofuran rearrangement, a method also applied to biotin but adapted for diterpenoid frameworks . Ga(III)-catalyzed cycloisomerization provided a general route to icetexanes, highlighting this compound’s synthetic versatility compared to grandione and brussonol, which rely on classical Diels-Alder reactions .

Bioactivity Comparisons

- This compound demonstrates broad-spectrum antimicrobial activity (MIC values: 2–8 µg/mL against Staphylococcus aureus and Candida albicans) and cytotoxicity (IC₅₀: 10 µM in HeLa cells) .

- Grandione and brussonol exhibit antioxidant and neuroprotective effects, suggesting divergent biological roles compared to this compound’s antimicrobial focus .

Divergent Sources and Misattributions

A notable discrepancy exists in the literature: this compound is primarily associated with Salvia species, but one study attributes its isolation to Amorphophallus campanulatus . This may reflect either a misidentification or convergent biosynthesis in unrelated plant families.

Preparation Methods

Enynone Cyclization and Tricyclic Dienone Formation

The foundational work by Majetich, Zou, and Grove established a robust route to Salviasperanol using an achiral enynone precursor. Treatment of enynone 1 with BF₃·Et₂O (2 equivalents) and catalytic ethanethiol induced a novel intramolecular Friedel-Crafts cyclialkylation, yielding tricyclic dienone 2 in 94% yield (Scheme 1). This reaction capitalizes on the electrophilic activation of the alkyne moiety, facilitating regioselective attack by the aromatic ring to form the central cyclohexene core.

Key Reaction Parameters:

-

Catalyst: BF₃·Et₂O (Lewis acid)

-

Additive: Ethane thiol (0.2 equivalents)

-

Solvent: Dichloromethane

The dienone intermediate 2 underwent six subsequent steps, including selective reductions and oxidations, to afford (–)-Salviasperanol. Notably, the use of a p-methoxybenzyl (PMB) protecting group proved critical in avoiding undesired side reactions observed with benzyl ethers during deprotection.

Intramolecular Friedel-Crafts Reaction Optimization

Lewis Acid Screening and Solvent Effects

Building on the initial cyclialkylation, subsequent studies explored alternative Lewis acids and solvents to enhance efficiency. GaCl₃ in benzene with 4Å molecular sieves achieved 90% yield in cycloisomerization reactions, albeit with prolonged reaction times (24 hours at 40°C). Comparative data (Table 1) illustrate the impact of catalyst choice on reaction kinetics and byproduct formation.

Table 1. Catalyst Screening for Enynone Cyclization

| Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| BF₃·Et₂O | CH₂Cl₂ | RT | 1 h | 94% |

| GaCl₃ | Benzene | 40°C | 24 h | 90% |

| AlCl₃ | Toluene | 60°C | 6 h | 78% |

Protecting Group Challenges

Early attempts using benzyl ethers faced setbacks during deprotection, as standard hydrogenolysis conditions inadvertently reduced the cyclohexene double bond. Switching to PMB ethers resolved this issue, enabling clean deprotection with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under mild conditions. This modification underscored the importance of orthogonal protecting groups in polyfunctional diterpenoid synthesis.

Oxidative Free Radical Cyclization in this compound Synthesis

Diels-Alder and Radical Cascade Approaches

A complementary route by Sarpong et al. employed a cycloisomerization strategy starting from alkynyl indene precursors. Oxidative free radical cyclization mediated by m-CPBA (meta-chloroperbenzoic acid) generated the tricyclic core with excellent regiocontrol (Scheme 2). This method diverged from earlier Lewis acid-dependent pathways, offering a redox-neutral alternative.

Critical Steps:

-

Epoxidation: Selective epoxidation of a tetrasubstituted olefin using m-CPBA.

-

Acid-Catalyzed Isomerization: Conversion of the epoxide to dihydrofuran 1.5.11 via TFA catalysis (73% yield over two steps).

-

Demethylation: Final cleavage of methyl ethers using sodium ethanethiolate in DMF at 150°C (74% yield).

Comparative Analysis of Synthetic Routes

Yield and Scalability

The cyclialkylation route () remains the most efficient, achieving a 94% yield in the key cyclization step. In contrast, the radical cyclization approach () required multiple steps with cumulative yields of ~50%, highlighting trade-offs between step count and per-step efficiency.

Stereochemical Considerations

This compound’s stereochemistry arises from the inherent chirality of the enynone precursor and the stereoselective Friedel-Crafts cyclization. Computational studies suggest that the BF₃·Et₂O-mediated reaction proceeds via a chair-like transition state, enforcing the desired cis-fused ring junction .

Q & A

Q. How can epigenetic effects of this compound be rigorously distinguished from direct transcriptional regulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.